molecular formula C31H39NO4 B3018307 2-(adamantane-1-carbonyl)-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 680605-34-9

2-(adamantane-1-carbonyl)-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3018307
CAS No.: 680605-34-9
M. Wt: 489.656
InChI Key: CBDVBEQRLAAESX-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroisoquinoline (THIQ) class, characterized by a bicyclic core structure. Key structural features include:

  • Adamantane-1-carbonyl group: A rigid, lipophilic substituent that may enhance metabolic stability and receptor binding.
  • 3,5-Dimethylphenoxymethyl moiety: Aromatic substitution with steric and electronic modulation via methyl groups.

Properties

IUPAC Name

1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39NO4/c1-19-7-20(2)9-25(8-19)36-18-27-26-14-29(35-4)28(34-3)13-24(26)5-6-32(27)30(33)31-15-21-10-22(16-31)12-23(11-21)17-31/h7-9,13-14,21-23,27H,5-6,10-12,15-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDVBEQRLAAESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C45CC6CC(C4)CC(C6)C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Adamantane-1-carbonyl)-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of adamantane derivatives with various phenolic compounds. The general synthetic route involves:

  • Formation of the Adamantane Core : Utilizing adamantane derivatives as starting materials.
  • Substitution Reactions : Employing electrophilic aromatic substitution to introduce the 3,5-dimethylphenoxy group.
  • Cyclization : Facilitating the formation of the tetrahydroisoquinoline structure through cyclization reactions.

Antiproliferative Effects

Recent studies have demonstrated that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Activity Level
HeLa (cervical cancer)<10Potent
MCF-7 (breast cancer)<10Potent
HCT-116 (colorectal)10-20Moderate
HepG-2 (liver cancer)10-20Moderate
PC-3 (prostate cancer)>20Weak

These results indicate that the compound has a strong inhibitory effect on the proliferation of HeLa and MCF-7 cells while showing moderate effects on HCT-116 and HepG-2 cells. The weak activity against PC-3 cells suggests a selective action mechanism that may be exploited for targeted therapies .

The biological activity of this compound appears to be linked to its ability to disrupt cellular processes involved in cancer cell proliferation. Possible mechanisms include:

  • Inhibition of Tyrosyl-DNA Phosphodiesterase (TDP1) : Compounds with similar structures have shown potential in inhibiting TDP1, which is involved in repairing DNA damage caused by anticancer drugs. This inhibition can enhance the efficacy of existing chemotherapy agents .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable study evaluated the antiproliferative effects of several adamantane derivatives against human tumor cell lines using the MTT assay. The results indicated that derivatives closely related to our compound exhibited IC50 values below 10 µM against HeLa and MCF-7 cell lines. This suggests a promising therapeutic potential for treating cervical and breast cancers through further development and optimization .

Comparison with Similar Compounds

Key Comparative Insights

Adamantane Substitution vs. N-Methylation
  • The target compound’s adamantane-1-carbonyl group replaces the N-methylation seen in neurotoxic THIQ derivatives (e.g., N-methyl-THIQ). This substitution likely reduces susceptibility to MAO-B-mediated oxidation, a pathway implicated in dopaminergic neuron toxicity .
  • Adamantane’s hydrophobicity may enhance blood-brain barrier penetration compared to polar N-methylated ions .
6,7-Dimethoxy vs. 6,7-Dihydroxy Substituents
  • 6,7-Dimethoxy groups in the target compound and V015-0850 confer greater metabolic stability than 6,7-dihydroxy analogs (salsolinols), which are prone to oxidation and mitochondrial accumulation .
  • Salsolinols exhibit higher cytotoxicity (EC50 <100 μM) due to redox cycling and interference with tyrosine hydroxylase .
Aromatic Substitutents
  • The 3,5-dimethylphenoxymethyl group in the target compound introduces steric hindrance absent in V015-0850’s 4-methoxyphenyl. This may alter receptor selectivity or pharmacokinetics .

Mechanistic Implications

  • N-Methyl-THIQ Derivatives: Neurotoxicity arises from MAO-B-mediated conversion to isoquinolinium ions, which inhibit mitochondrial complex I and deplete ATP .
  • Its dimethoxy groups could further stabilize the molecule against oxidative degradation.

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